3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of similar complex aniline derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds and employing various chemical reagents to introduce specific functional groups. For instance, one study describes the synthesis of a closely related compound through the high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction, achieving an overall yield of 72% (Wen Zi-qiang, 2007). These processes highlight the intricate steps required to synthesize such complex molecules, involving careful selection of reactants and conditions to achieve the desired functionalization.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline has been extensively studied using techniques such as IR spectra, 1H NMR, and elemental analyses. These studies provide detailed insights into the bonding arrangements, electronic configurations, and spatial orientations of the atoms within the molecule. For example, research on related compounds has demonstrated the ability to deduce molecular conformations and substitutions patterns on the aromatic ring, facilitating a deeper understanding of their chemical behavior and reactivity (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline involves its participation in various chemical transformations, including substitution reactions, due to the presence of reactive functional groups. These reactions can significantly alter the compound's properties and potential applications. Studies on similar aniline derivatives have shown how substituent groups affect the molecule's reactivity, enabling the synthesis of a wide range of products with diverse chemical properties (Ding Zhi-yuan, 2011).
Scientific Research Applications
Transformation Studies : This compound is used to study the transformation of chloroanilines into chloroazobenzenes in soil, contributing to our understanding of pesticide transformations (Bartha, Linke, & Pramer, 1968).
Synthesis of Polychlorobiphenyls : It plays a role in the synthesis of polychlorobiphenyls and their derivatives, which are important in various industrial applications (Bergman, Bamford, & Wachtmeister, 1981).
Pentazole Anion Synthesis : The compound is utilized in synthesizing the pentazole anion, potentially offering insights into aromaticity (Xu Bing-tao et al., 2017).
Fluorescent Materials : It's used as a quaternization agent in polyetherurethane precursors for making films with fluorescent properties (Buruianǎ et al., 2005).
Nonlinear Optical Materials : This chemical offers new design possibilities for second-order nonlinear optical materials (Wortmann et al., 1993).
Dendritic Melamines Synthesis : It's used in the synthesis, structure, and supramolecular behavior of novel dendritic melamines (Morar et al., 2018).
Drug Metabolism Studies : It can be incorporated in compounds as internal standards in drug metabolism and pharmacokinetics studies (Latli et al., 2008).
Fungicidal and Larvicidal Applications : Derivatives of this compound show potential as fungicides, direct inhibitors of tobacco mosaic virus, and larvicidal agents against various insects (Wang et al., 2011).
Liquid Crystal Studies : Its derivatives exhibit stable smectic B and A phases, useful for studying liquid crystalline properties (Miyajima et al., 1995).
Nephrotoxicity Studies : The exposure to this chemical leads to nephrotoxicity in both in vitro and in vivo models, aiding in the study of renal toxicity (Rankin et al., 2013).
Bioremediation Research : It's used in studies exploring the biological dehalogenation of chloroanilines in polluted aquifers, suggesting novel bioremediation methods (Kuhn & Suflita, 1989).
Preclinical Toxicology : A compound synthesized using this chemical was used for preclinical toxicology studies of a corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012).
Pesticide Development : It's involved in the synthetic process of novel pesticides like Bistrifluron, showcasing potent growth-retarding activity against pests (Liu An-chan, 2015).
Electronics and Semiconductor Research : Synthesized polymers show electrical conductivity and are typical semiconductors, relevant in electronic material research (Kaya & Aydın, 2009).
Future Directions
properties
IUPAC Name |
3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPDPVQPKLVDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420176 | |
Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
CAS RN |
104147-32-2 | |
Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104147-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104147322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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